molecular formula C13H16O3 B2677583 Ethyl 2-(3-phenyloxetan-3-yl)acetate CAS No. 2122469-25-2

Ethyl 2-(3-phenyloxetan-3-yl)acetate

Cat. No.: B2677583
CAS No.: 2122469-25-2
M. Wt: 220.268
InChI Key: POCFBJPVORWHPN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenyloxetan-3-yl)acetate is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a phenyl group attached to the oxetane ring and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-phenyloxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of an α,β-unsaturated ester with a phenyl-substituted oxetane. For example, the synthesis can be carried out by reacting an α,β-unsaturated ester with phenyl oxetane in the presence of a rhodium catalyst and a base such as potassium hydroxide in a solvent like dioxane . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography can be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenyloxetan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Oxetane derivatives with additional functional groups.

    Reduction: 2-(3-phenyloxetan-3-yl)ethanol.

    Substitution: Phenyl-substituted oxetane derivatives with various substituents.

Scientific Research Applications

Ethyl 2-(3-phenyloxetan-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenyloxetan-3-yl)acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-(3-phenyloxetan-3-yl)acetate can be compared with other oxetane derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(3-phenyloxetan-3-yl)ethanol: The ester group is reduced to an alcohol.

    Phenyl oxetane: Lacks the ester group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the oxetane ring, phenyl group, and ethyl ester group, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-(3-phenyloxetan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-12(14)8-13(9-15-10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCFBJPVORWHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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